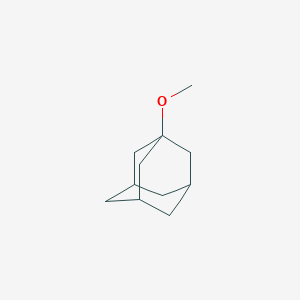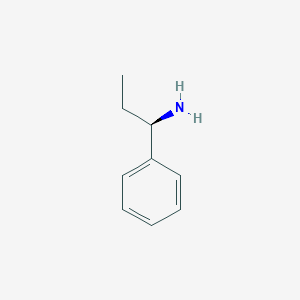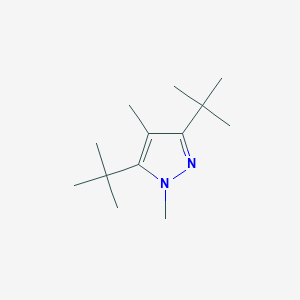
1,4-Dimethyl-3,5-di-t-butylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3,5-di-t-butylpyrazole (DMDBP) is a pyrazole derivative that has been widely used in scientific research due to its unique chemical properties. DMDBP is a potent antioxidant and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1,4-Dimethyl-3,5-di-t-butylpyrazole exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be particularly effective at scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cells and tissues. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Efectos Bioquímicos Y Fisiológicos
1,4-Dimethyl-3,5-di-t-butylpyrazole has a variety of biochemical and physiological effects, including reducing inflammation, protecting against DNA damage, and improving cognitive function. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to protect against DNA damage caused by oxidative stress, which can lead to mutations and the development of cancer. Finally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dimethyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments, including its high potency as an antioxidant and its ability to scavenge hydroxyl radicals. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole is relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, 1,4-Dimethyl-3,5-di-t-butylpyrazole also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1,4-Dimethyl-3,5-di-t-butylpyrazole, including exploring its potential applications in the prevention and treatment of cancer, neurodegenerative diseases, and other chronic conditions. Additionally, further research is needed to better understand the mechanism of action of 1,4-Dimethyl-3,5-di-t-butylpyrazole and to identify any potential side effects or toxicity at higher concentrations. Finally, there is a need for more research on the synthesis and purification of 1,4-Dimethyl-3,5-di-t-butylpyrazole, as well as the development of new methods for its delivery and administration.
Métodos De Síntesis
1,4-Dimethyl-3,5-di-t-butylpyrazole can be synthesized using a variety of methods, including the reaction of 3,5-di-t-butyl-4-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of 1,4-Dimethyl-3,5-di-t-butylpyrazole, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3,5-di-t-butylpyrazole has been used in a variety of scientific research applications, including as an antioxidant, a radical scavenger, and a UV stabilizer. 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to be effective in protecting cells from oxidative stress and reducing the production of reactive oxygen species. Additionally, 1,4-Dimethyl-3,5-di-t-butylpyrazole has been found to have potential applications in the prevention and treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
141665-20-5 |
|---|---|
Nombre del producto |
1,4-Dimethyl-3,5-di-t-butylpyrazole |
Fórmula molecular |
C13H24N2 |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-1,4-dimethylpyrazole |
InChI |
InChI=1S/C13H24N2/c1-9-10(12(2,3)4)14-15(8)11(9)13(5,6)7/h1-8H3 |
Clave InChI |
PNGZHMZNRTWVPT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
SMILES canónico |
CC1=C(N(N=C1C(C)(C)C)C)C(C)(C)C |
Otros números CAS |
141665-20-5 |
Sinónimos |
1,4-dimethyl-3,5-di-t-butylpyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



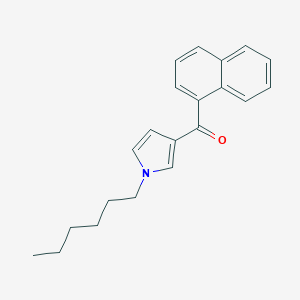
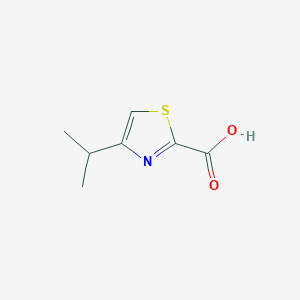

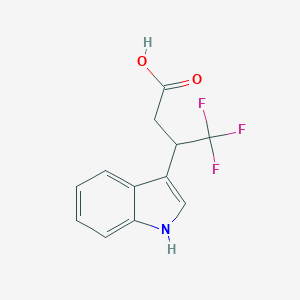
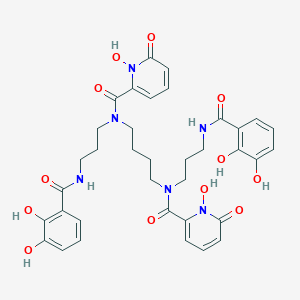

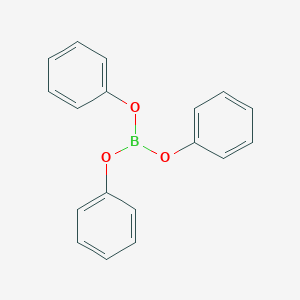
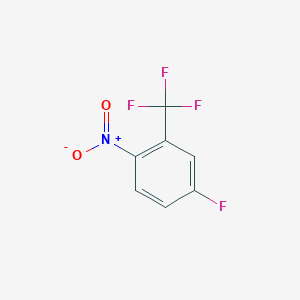
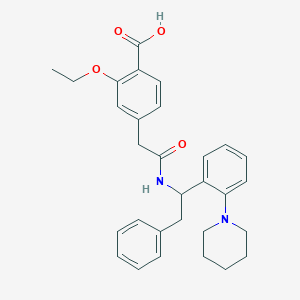
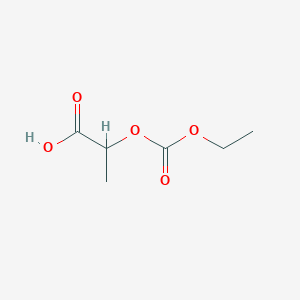
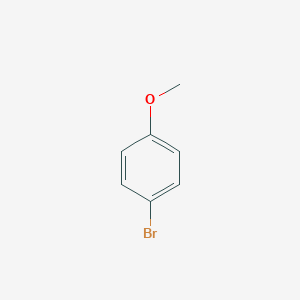
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
